N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide
Description
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a synthetic organic compound featuring a 1-phenyltetrazole core linked to a propanamide group via a methyl bridge. The tetrazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role as a bioisostere for carboxylic acids, while the propanamide moiety provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVOGDPFKHTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide can be achieved through various methods. . This reaction is typically catalyzed by copper and can be performed under mild conditions, making it an efficient and eco-friendly method.
Another synthetic route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of microwave-assisted synthesis. This method accelerates the reaction rate and increases the yield while reducing the energy consumption and reaction time . The use of water as a solvent and moderate reaction conditions further enhances the eco-friendliness of this approach.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids . This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to tetrazole-containing amides and related derivatives from the evidence:
Key Differences and Implications
Conversely, the sulfanyl-linked oxadiazole in introduces polarity, reducing solubility .
Amide Linkage Variations :
- The propanamide chain in the target compound differs from carbamates () and hydroxybenzamides (). Propanamide’s shorter alkyl chain may reduce steric hindrance, favoring interactions with enzymes or metal ions (e.g., copper in ) .
Biological Activity :
- Tetrazole derivatives like Olmesartan () and Valsartan () act as angiotensin receptor blockers, suggesting the target compound’s tetrazole could similarly modulate cardiovascular targets. However, the absence of a biphenyl group (as in Valsartan) may limit such activity .
- Compounds in exhibit histone deacetylase (HDAC) inhibition, implying that the target’s propanamide could serve as a zinc-binding group in analogous mechanisms .
Compounds with sulfanyl or disulfane groups () exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H14N6O
Molecular Weight: 246.28 g/mol
CAS Number: [to be confirmed]
The compound features a phenyl group attached to a tetrazole ring, which is known for its diverse biological activities. The presence of the propanamide moiety further enhances its potential interactions within biological systems.
Research indicates that compounds containing tetrazole rings can exhibit various biological activities, including:
- Antitumor Activity: Tetrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anticonvulsant Effects: Some tetrazole derivatives demonstrate anticonvulsant properties, suggesting potential use in epilepsy treatment.
- Antimicrobial Properties: The structural features of tetrazoles contribute to their ability to combat bacterial and fungal infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anticonvulsant | Reduction in seizure frequency | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Antitumor Activity Study:
A study explored the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins. -
Anticonvulsant Activity Investigation:
In a model of induced seizures in rodents, the compound demonstrated a notable reduction in seizure duration and frequency. The study indicated that the compound modulates neurotransmitter release and enhances GABAergic activity. -
Antimicrobial Efficacy Assessment:
Tests against common bacterial strains showed that this compound has potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the tetrazole ring is critical for its interaction with biological targets. Modifications on the phenyl ring or propanamide group can significantly alter its efficacy and selectivity.
Q & A
Q. What are the standard synthetic routes for N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, and what key parameters must be controlled during synthesis?
- Methodological Answer : The synthesis typically involves:
- Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ethanol at 80°C for 12 hours) .
- Amide coupling : Reaction of the tetrazole intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the final product .
Key parameters to control include: - Temperature : Excessive heat during cyclization can lead to side reactions (e.g., decomposition of azide intermediates) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility during coupling reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with tetrazole protons appearing as singlet peaks near δ 8.5–9.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 286.12) .
- X-ray Crystallography : Resolves bond angles and spatial conformation of the tetrazole-phenyl-propanamide backbone .
- HPLC : Quantifies purity (>95% for biological assays) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of tetrazole-containing propanamide derivatives?
- Methodological Answer :
- Temperature Optimization : For cyclization, a stepwise increase from 60°C to 80°C minimizes byproducts (e.g., unreacted nitriles) .
- Catalyst Screening : Lewis acids like ZnCl (5 mol%) accelerate tetrazole formation by stabilizing transition states .
- Solvent Selection : Replacing ethanol with DMF in coupling steps enhances reaction rates due to better nucleophile activation .
- In-line Monitoring : Use FTIR to track nitrile consumption (disappearance of C≡N stretch at ~2200 cm) .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR (dynamic solution-state data) with X-ray (static solid-state data) to confirm tautomeric forms of the tetrazole ring (1H vs. 2H tautomers) .
- DFT Calculations : Predict NMR chemical shifts using Gaussian software to match experimental data, resolving ambiguities in peak assignments .
- Variable-Temperature NMR : Detect conformational flexibility (e.g., rotameric propanamide groups) by acquiring spectra at 25°C and −40°C .
Q. How should researchers design experiments to evaluate the biological activity of this compound, considering its structural features?
- Methodological Answer :
- Target Selection : Prioritize proteins with known tetrazole affinity (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl (e.g., fluorinated) or propanamide (e.g., methylated) groups to probe pharmacophore requirements .
- In Vitro Assays : Use enzyme inhibition assays (IC determination) and cytotoxicity screens (MTT assay on cancer cell lines) .
Q. What computational methods are appropriate for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions (e.g., hydrogen bonding with catalytic residues) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for structurally similar tetrazole-propanamide derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., incubation time, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed propanamide) that may affect activity .
- Meta-Analysis : Compare datasets across ≥3 independent studies to identify trends (e.g., logP correlations with cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
